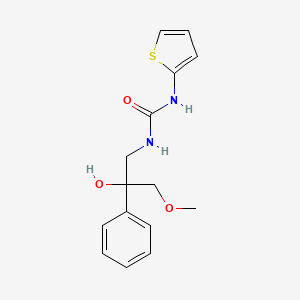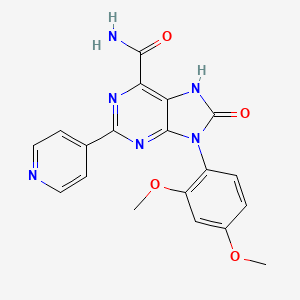
Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic chemical compound with interesting properties that have garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Synthesis typically begins with 4-methylpiperazine, 1,3,4-thiadiazole, acetamido, and benzoate derivatives.
Reaction Pathway
The 4-methylpiperazine is combined with the 1,3,4-thiadiazole derivative in the presence of a coupling agent.
The thiadiazole-piperazine conjugate is then reacted with a benzoate derivative under specific conditions.
Amidation: An acetamido group is introduced to the intermediate structure.
Methylation is conducted to finally yield Methyl 4-(2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate.
Conditions: : Controlled temperature and pH, suitable solvents, and catalysts such as EDCI or DCC for coupling reactions.
Industrial Production Methods
In industrial settings, large-scale production often involves:
Optimized Reaction Conditions: : Use of high-efficiency batch reactors or continuous flow reactors.
Purification: : Techniques such as crystallization, distillation, and chromatography to obtain high purity compounds.
Quality Control: : Rigorous testing using NMR, mass spectrometry, and HPLC to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones when exposed to oxidizing agents.
Reduction: : Reduction can lead to the cleavage of the thiadiazole ring, modifying the compound’s structure and properties.
Substitution: : The benzene ring can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Halogens (Br₂, Cl₂), nitrating mixture (HNO₃ and H₂SO₄).
Major Products Formed
Sulfoxides/Sulfones: from oxidation.
Reduced Thiols: or simpler amines from reduction.
Substituted Benzoates: depending on the electrophile used.
Scientific Research Applications
This compound holds potential across various domains due to its structural complexity and reactivity:
Chemistry: : Utilized in developing new materials with specific properties.
Biology: : Acts as a scaffold for creating biologically active molecules, potentially useful in drug design.
Medicine: : Explored for its antibacterial, antifungal, and anticancer properties due to its interactions with biological targets.
Industry: : Applied in material science for producing polymers, coatings, and other advanced materials.
Mechanism of Action
The exact mechanism of action can vary, but generally involves:
Binding to Molecular Targets: : The compound interacts with proteins or enzymes, inhibiting or modifying their function.
Pathways: : Often disrupts key biological pathways in bacteria or cancer cells, leading to cell death or inhibition of growth.
Structural Components: : The thiadiazole ring and piperazine moiety are crucial for binding affinity and specificity.
Comparison with Similar Compounds
Compared to other thiadiazole derivatives or piperazine-containing compounds:
Unique Structure: : Combines multiple bioactive motifs, enhancing its versatility.
Similar Compounds
2-amino-5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole: lacks the benzoate group, potentially altering its biological activity.
4-(2-mercaptoacetamido)benzoic acid: lacks the piperazine and thiadiazole rings, impacting its reactivity and applications.
Properties
IUPAC Name |
methyl 4-[[2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S2/c1-21-7-9-22(10-8-21)16-19-20-17(27-16)26-11-14(23)18-13-5-3-12(4-6-13)15(24)25-2/h3-6H,7-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWMEXXLWAGHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-6-bromo-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747494.png)
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2747495.png)

![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)


![2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2747504.png)
![2-{4-[butyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxamide](/img/structure/B2747505.png)
![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)
![3-[3-(3-Chloro-4,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2747507.png)
![4-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2747509.png)
![N-(4-acetylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2747513.png)
